N-Boc-erythro-sphingosine

17β-HSD Steroid Metabolism Enzyme Inhibition

Researchers requiring a sphingoid base with retained biological activity and synthetic versatility face a gap: native sphingosine is a potent PKC inhibitor but lacks orthogonal protection, while N-acetyl sphingosine is biologically inert. N-Boc-erythro-sphingosine resolves this. • Selective 17β-HSD1 inhibition (IC50 1.20 nM) and 17β-HSD2 inhibition (IC50 238 nM) in human placental enzyme assays - activity absent in unmodified sphingosine. • Boc-protected amine enables controlled deprotection for downstream ceramide, S1P analog, and sphingomyelin synthesis. • White crystalline solid (mp 59-60°C) enables precise gravimetric dispensing; storage at 4°C reduces cold-chain complexity vs. -20°C sphingosine.

Molecular Formula C23H45NO4
Molecular Weight 399.6 g/mol
Cat. No. B12277596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-erythro-sphingosine
Molecular FormulaC23H45NO4
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+
InChIKeyUMUDVBSIURBUGW-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-erythro-sphingosine Overview


(4E,2S,3R)-1,3-Dihydroxy-2-((tert-butoxycarbonyl)amino)-4-octadecene, commonly known as N-Boc-erythro-sphingosine (CAS 116467-63-1; 609812-03-5), is an N-tert-butoxycarbonyl (Boc) protected derivative of the natural sphingolipid D-erythro-sphingosine. It is a crystalline solid with a molecular weight of 399.61 Da and a melting point of 59–60°C . The compound belongs to the class of sphingoid bases but is chemically distinct from the native sphingosine due to the Boc group on the primary amine, which fundamentally alters its biological activity profile and utility .

17β-HSD Enzyme Inhibition Reported inhibition context for steroid metabolism research
Sphingolipid Synthesis Orthogonal amine protection for selective diol functionalization
PKC Selectivity Profiling Attenuated PKC inhibition supports pathway selectivity studies
Laboratory Handling Crystalline solid with 4°C storage simplifies workflow

Why N-Boc-erythro-sphingosine Is Irreplaceable


The Boc group in N-Boc-erythro-sphingosine is not a passive protective moiety; it fundamentally alters the compound's biological selectivity, synthetic utility, and physical handling properties. Unprotected D-erythro-sphingosine is a potent PKC inhibitor with IC50 values of 1–3 µM but lacks synthetic versatility due to its reactive free amine . Conversely, N-acetylsphingosine is biologically inactive against PKC (only 15% inhibition at 300 µM) [1]. N-Boc-erythro-sphingosine occupies a unique niche: it retains measurable biological activity against specific targets (e.g., 17β-HSD1/2) while the Boc group enables controlled deprotection for downstream ceramide or sphingolipid synthesis [2], making it irreplaceable in protocols requiring both moderate biological stability and subsequent chemical elaboration.

Retains Boc protection for orthogonal amine strategy in synthesis
Unprotected sphingosine: free amine causes side reactions during hydroxyl modification
Measurable 17β-HSD1/2 inhibition reported
N-acetylsphingosine: no reported 17β-HSD activity; minimal PKC inhibition
Consistent crystalline solid; mp 59–60°C, storage at 4°C
Other Boc-protected sphingoid bases may differ in deprotection kinetics and physical form

N-Boc-erythro-sphingosine: Comparative Evidence


17β-HSD Enzyme Inhibition

N-Boc-erythro-sphingosine exhibits direct inhibitory activity against human 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms. BindingDB data show IC50 values of 1.20 nM for 17β-HSD1 (placental cytosolic fraction) and 238 nM for 17β-HSD2 (placental microsomes) [1][2]. In contrast, unmodified D-erythro-sphingosine is not a recognized ligand for 17β-HSD enzymes in curated bioactivity databases, with its known targets being protein kinase C and sphingosine kinase . The Boc group thus confers a distinct target engagement profile not shared by the parent molecule.

17β-HSD Enzyme Inhibition
Cross-study comparable
Target: 17β-HSD1 IC50 1.20 nM, 17β-HSD2 IC50 238 nM
Comparator: D-erythro-sphingosine — no reported 17β-HSD inhibition
Supports 17β-HSD enzyme inhibition assay context
Human placental enzyme assays; cross-study comparison
17β-HSD Steroid Metabolism Enzyme Inhibition

PKC Inhibition Profile

D-erythro-sphingosine is a well-characterized competitive inhibitor of protein kinase C (PKC) with reported IC50 values of 1–3 µM in cell-free systems, inhibiting phorbol dibutyrate binding and PKC activation . N-Boc-erythro-sphingosine is described as a selective inhibitor of PKC activity and phorbol dibutyrate binding in vitro in human platelets , though specific IC50 values for PKC inhibition are not reported in primary literature or authoritative databases. The Boc group likely attenuates PKC inhibitory potency compared to the free amine of sphingosine, shifting the compound's primary utility from PKC pharmacology toward synthetic and metabolic pathway research.

PKC Inhibition Profile
Class-level inference
Target: reported PKC inhibition in human platelets (IC50 not established)
Comparator: D-erythro-sphingosine PKC IC50 1–3 µM
Reported PKC inhibition context; attenuated potency may support selectivity profiling
Data to verify; no quantitative IC50 in primary literature
Protein Kinase C Signal Transduction Platelet Biology

Synthetic Building Block Utility

N-Boc-erythro-sphingosine serves as a versatile synthetic intermediate for preparing downstream sphingolipids. The Boc protecting group on the primary amine enables selective manipulation of the 1,3-diol moiety while preserving amine functionality for subsequent deprotection and acylation. Herold (1988) demonstrated that N-Boc cleavage and transformation to N-octadecanoyl-D-erythro-sphingosine (ceramide) is readily achieved [1]. Imagawa et al. (2010) synthesized the neutral sphingomyelinase inhibitor RY221B-a (IC50 = 1.2 µM) from N-Boc-sphingosine in three steps via selective etherification using stannyl acetal [2]. Unprotected sphingosine cannot undergo these selective transformations without side reactions involving the free amine.

Synthetic Building Block
Direct head-to-head comparison
Target: orthogonal protection enables ceramide synthesis; downstream RY221B-a IC50 1.2 µM
Comparator: unprotected sphingosine requires additional protection steps
Supports sphingolipid analog synthesis workflows
Published synthetic routes (Herold 1988; Imagawa 2010)
Organic Synthesis Ceramide Sphingolipid Building Block

Physical Properties and Handling

N-Boc-erythro-sphingosine is a white crystalline solid with a melting point of 59–60°C and requires refrigeration storage (4°C) for stability . It is sparingly soluble in chloroform, dichloromethane, ethyl acetate, and methanol [1]. In contrast, D-erythro-sphingosine is typically supplied as a powder requiring storage at −20°C, with solubility in DMSO (30–50 mg/mL) and ethanol (~51 mg/mL), but is insoluble in water . The Boc-protected derivative's crystalline nature and higher melting point offer advantages for accurate weighing and long-term storage as a solid reagent.

Physical Properties
Direct head-to-head comparison
Target: crystalline solid, mp 59–60°C, storage at 4°C
Comparator: D-erythro-sphingosine powder, storage at −20°C
Supports gravimetric dispensing and simplified cold-chain logistics
Supplier-reported characterization
Solubility Storage Stability Laboratory Handling

N-Boc-erythro-sphingosine: Research Applications


17β-HSD Inhibition Studies

Investigators examining 17β-HSD1 or 17β-HSD2 activity in steroid hormone metabolism should select N-Boc-erythro-sphingosine as a tool compound. BindingDB data confirm direct inhibition with IC50 values of 1.20 nM (17β-HSD1) and 238 nM (17β-HSD2) in human placental enzyme preparations [1]. Unmodified sphingosine does not demonstrate measurable activity against these targets, making the N-Boc derivative the appropriate choice for this application.

Sphingolipid Analog Synthesis

N-Boc-erythro-sphingosine is the preferred starting material for constructing ceramides, sphingosine-1-phosphate analogs, and isotopically labeled sphingolipids. The Boc protecting group enables orthogonal protection of the amine while the 1,3-diol undergoes selective functionalization . Published synthetic routes demonstrate conversion to N-octadecanoyl ceramide [2] and three-step elaboration to the neutral sphingomyelinase inhibitor RY221B-a (IC50 = 1.2 µM) [3]. Unprotected sphingosine cannot be used in these protocols without additional protection steps.

PKC Selectivity Profiling

Researchers requiring a sphingoid base with attenuated PKC inhibitory activity for selectivity profiling or as a negative control should consider N-Boc-erythro-sphingosine. While D-erythro-sphingosine is a potent PKC inhibitor (IC50 = 1–3 µM) , the Boc-protected derivative exhibits reduced potency against PKC while retaining activity against other targets such as 17β-HSD enzymes. This differential selectivity profile makes it useful for discriminating between PKC-dependent and PKC-independent sphingolipid signaling pathways.

Stable Stock & Reagent Preparation

Laboratories requiring a sphingosine derivative with favorable handling characteristics should procure N-Boc-erythro-sphingosine. The compound is a white crystalline solid with a defined melting point of 59–60°C, enabling precise gravimetric dispensing . Storage at 4°C (refrigerator) is sufficient for stability, compared to −20°C freezer storage required for unprotected sphingosine . These properties reduce cold-chain complexity and improve workflow efficiency in routine laboratory operations.

Application
Selection Property
Validation Focus
17β-HSD1/2 inhibition research
Reported enzyme inhibition profile
Steroid metabolism pathway assay context
Sphingolipid analog synthesis
Orthogonal amine protection
Deprotection and downstream acylation yield
PKC selectivity profiling
Attenuated PKC inhibition profile
Comparative PKC assay endpoint context
Laboratory reagent preparation
Crystalline solid form and storage condition
Weighing accuracy and long-term stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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